
(Man)5(glcnac)2Asn
描述
(Man)5(glcnac)2Asn, also known as N-glycan, is a glycoprotein present in eukaryotic cells. This compound consists of five mannose units and two N-acetylglucosamine units attached to an asparagine residue. N-glycan plays a crucial role in protein folding, stabilization, and recognition within cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Man)5(glcnac)2Asn involves the enzymatic addition of mannose and N-acetylglucosamine units to an asparagine residue. This process is typically carried out in vitro using glycosyltransferases, which facilitate the transfer of sugar moieties to the asparagine residue under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves the use of recombinant DNA technology to express glycoproteins in host cells such as yeast or mammalian cells. These host cells are engineered to produce the desired glycan structure, which is then purified using chromatographic techniques.
化学反应分析
Types of Reactions
(Man)5(glcnac)2Asn undergoes various chemical reactions, including:
Oxidation: The mannose and N-acetylglucosamine units can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: The aldehyde groups formed during oxidation can be reduced back to their original hydroxyl forms.
Substitution: The hydroxyl groups on the mannose and N-acetylglucosamine units can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodic acid and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Hydroxyl groups.
Substitution: Various substituted glycan derivatives.
科学研究应用
(Man)5(glcnac)2Asn has numerous applications in scientific research, including:
Chemistry: Used as a model compound for studying glycosylation processes and glycan interactions.
Biology: Plays a role in cell signaling, protein folding, and immune recognition.
Medicine: Investigated for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the production of biopharmaceuticals and as a component in various biotechnological applications
作用机制
The mechanism of action of (Man)5(glcnac)2Asn involves its interaction with specific receptors and proteins within cells. The glycan structure facilitates protein folding and stabilization by forming hydrogen bonds and van der Waals interactions with the protein backbone. Additionally, it plays a role in cell signaling by interacting with lectins and other carbohydrate-binding proteins, thereby influencing various cellular pathways.
相似化合物的比较
Similar Compounds
(Man)3(glcnac)2Asn: A smaller glycan structure with three mannose units.
(Man)6(glcnac)2Asn: A larger glycan structure with six mannose units.
(Man)5(glcnac)3Asn: A glycan structure with an additional N-acetylglucosamine unit
Uniqueness
(Man)5(glcnac)2Asn is unique due to its specific arrangement of five mannose units and two N-acetylglucosamine units, which confer distinct biochemical properties and interactions. This specific structure is essential for its role in protein folding, stabilization, and recognition within cells.
属性
IUPAC Name |
(2S)-2-[[(2R,3R,4R,5S,6R)-3-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[(2S,3S,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxymethyl]-5-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]amino]-4-amino-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H84N4O38/c1-11(61)52-22-40(90-45-23(53-12(2)62)39(28(68)18(8-59)82-45)89-47-35(75)31(71)25(65)15(5-56)84-47)38(88-46-34(74)30(70)24(64)14(4-55)83-46)20(81-43(22)54-13(44(78)79)3-21(51)63)10-80-50-42(92-49-37(77)33(73)27(67)17(7-58)86-49)41(29(69)19(9-60)87-50)91-48-36(76)32(72)26(66)16(6-57)85-48/h13-20,22-43,45-50,54-60,64-77H,3-10H2,1-2H3,(H2,51,63)(H,52,61)(H,53,62)(H,78,79)/t13-,14+,15+,16+,17+,18+,19+,20+,22+,23+,24+,25+,26+,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,37-,38+,39+,40+,41-,42-,43+,45-,46-,47+,48+,49+,50-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVFIFRCJRIROQ-KDJOXRTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1NC(CC(=O)N)C(=O)O)COC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N[C@@H](CC(=O)N)C(=O)O)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H84N4O38 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192049 | |
| Record name | (Man)5(glcnac)2Asn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1349.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38784-68-8 | |
| Record name | (Man)5(glcnac)2Asn | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038784688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Man)5(glcnac)2Asn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


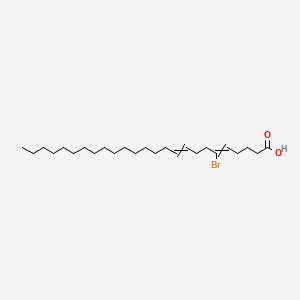

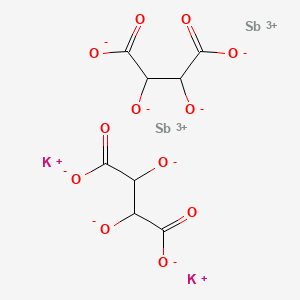
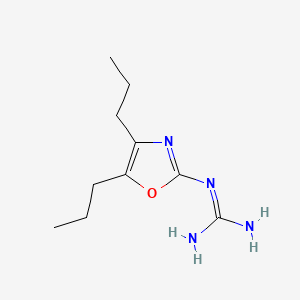
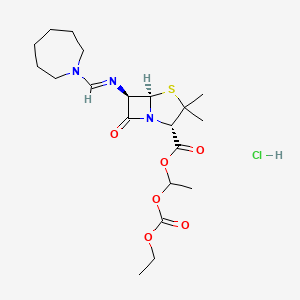
![butanedioic acid;4-N-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine](/img/structure/B1229858.png)
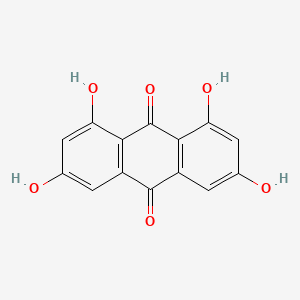


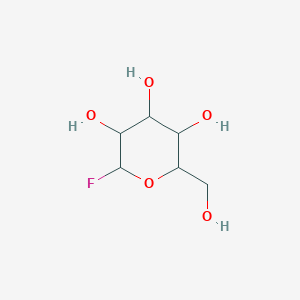
![2-(2-Benzoylanilino)-3-[4-[2-[methyl(2-pyridinyl)amino]ethoxy]phenyl]propanoic acid](/img/structure/B1229865.png)
![5-Nitro-2-furancarboxylic acid [2-oxo-2-[3-(1-piperidinylsulfonyl)anilino]ethyl] ester](/img/structure/B1229871.png)
![3-Hydroxy-1-adamantanecarboxylic acid [2-[1-(2-methoxyethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester](/img/structure/B1229874.png)

